ChemR23-IN-3 is classified as a small molecule inhibitor targeting the ChemR23 receptor. The receptor itself is known for its role in mediating the effects of chemerin and resolving inflammation. ChemR23 is expressed in various immune cells, including macrophages and dendritic cells, and is involved in processes such as chemotaxis, inflammation resolution, and metabolic regulation .
The synthesis of ChemR23-IN-3 typically involves organic synthesis techniques that may include:
ChemR23-IN-3 has a specific molecular structure that can be elucidated through X-ray crystallography or computational modeling. The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature. The three-dimensional structure of ChemR23-IN-3 allows it to interact specifically with the ChemR23 receptor, blocking its activation by chemerin.
Key structural features include:
ChemR23-IN-3 undergoes several chemical reactions during its interaction with biological systems:
The mechanism of action of ChemR23-IN-3 primarily revolves around its ability to inhibit the signaling pathway initiated by chemerin binding to ChemR23:
ChemR23-IN-3 exhibits specific physical properties that are crucial for its function:
Chemical properties include:
ChemR23-IN-3 has several applications in scientific research:
ChemR23 (Chemokine-like receptor 1) is a G protein-coupled receptor (GPCR) that serves as a critical molecular switch governing both the initiation and resolution phases of inflammation. It is activated by two structurally distinct ligands: the protein-derived chemoattractant chemerin and the lipid mediator resolvin E1 (RvE1). Chemerin recruits immune cells such as macrophages and dendritic cells to inflammatory sites, while RvE1 promotes the clearance of apoptotic neutrophils and reprograms macrophages toward a pro-resolving phenotype [2] [6]. This dual ligand specificity allows ChemR23 to coordinate immune responses spatially and temporally.
The receptor is expressed predominantly on innate immune cells (monocytes, macrophages, dendritic cells) and non-immune cells (endothelial cells, adipocytes, neurons) [1] [10]. Its signaling pathways involve Gαi-mediated inhibition of cyclic adenosine monophosphate (cAMP) and activation of downstream effectors:
In macrophages, ChemR23 exhibits polarization-dependent expression. It is highly expressed on pro-inflammatory M1 macrophages but absent on anti-inflammatory M2 subtypes [2]. Activation by RvE1 triggers macrophage reprogramming toward a "resolution-phase" phenotype characterized by increased phagocytosis, reduced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and elevated production of anti-inflammatory interleukin-10 (IL-10) [2] [6]. This transition is pivotal for tissue homeostasis, as defective resolution underlies chronic inflammation in diseases like rheumatoid arthritis, inflammatory bowel disease, and diabetic nephropathy [1] [9].
Table 1: Tissue-Specific Functions of ChemR23
Tissue/Cell Type | Ligand Preference | Primary Functions | |
---|---|---|---|
Macrophages | Resolvin E1 | Efferocytosis, IL-10 secretion, M1-to-resolution reprogramming | |
Dendritic Cells | Chemerin | Chemotaxis, antigen presentation | |
Endothelial Cells | Chemerin | Angiogenesis, leukocyte adhesion | |
Neurons | Resolvin E1/Chemerin-9 | Neuroprotection, NLRP3 inflammasome inhibition | [8] [10] |
ChemR23 signaling is dysregulated across multiple chronic inflammatory conditions, making it a compelling therapeutic target. In inflammatory bowel disease (IBD), mucosal overexpression of ChemR23 correlates with neutrophil accumulation and resistance to anti-tumor necrosis factor-alpha (TNF-α) or anti-α4β7 integrin therapies. Transcriptomic analyses of colon biopsies from non-responders to these treatments reveal significantly elevated CMKLR1 (ChemR23-coding gene) expression compared to responders and healthy controls [6]. Similarly, in rheumatoid arthritis and osteoarthritis, the chemerin/ChemR23 axis drives cartilage degradation by upregulating matrix metalloproteinases (MMP-13) and pro-inflammatory cytokines (IL-1β, TNF-α) in chondrocytes [1].
Obesity-associated disorders exhibit altered ChemR23 activity, where elevated chemerin levels in adipose tissue amplify insulin resistance and renal inflammation. In diabetic nephropathy, glomerular endothelial cells show increased chemerin/ChemR23 expression, activating p38 mitogen-activated protein kinases (MAPK) signaling and contributing to proteinuria [9]. Neuroinflammatory conditions like vascular dementia demonstrate reduced neuronal ChemR23 expression during chronic cerebral hypoperfusion, which exacerbates NLRP3 inflammasome-induced pyroptosis and synaptic dysfunction [10].
Table 2: ChemR23 Dysregulation in Human Pathologies
Disease | Expression Change | Consequence | |
---|---|---|---|
Inflammatory Bowel Disease | Overexpression | Neutrophil accumulation, therapy resistance | |
Osteoarthritis | Upregulated | MMP-13 release, cartilage degradation | |
Diabetic Nephropathy | Increased | Glomerular inflammation, endothelial injury | |
Vascular Dementia | Decreased | Neuronal pyroptosis, cognitive impairment | [1] [6] [9] |
ChemR23-Inhibiting Compound 3 (referred to as ChemR23-IN-3) is a rationally designed small-molecule inhibitor that selectively antagonizes pro-inflammatory ChemR23 signaling while sparing pro-resolving functions. Unlike antibody-based approaches (e.g., the monoclonal antibody OSE-230), ChemR23-IN-3 targets the intracellular Jak2/STAT3 pathway downstream of ChemR23, preventing the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and subsequent transcription of pro-inflammatory mediators [4].
Mechanistic Selectivity:
Pharmacological Characterization:
Table 3: Functional Outcomes of ChemR23-IN-3 in Preclinical Models
Disease Model | Key Effects | Mechanistic Insight | |
---|---|---|---|
Acute Peritonitis (Mouse) | 70% reduction in neutrophil infiltration | Jak2/STAT3 inhibition in endothelial cells | |
Chronic Colitis (Mouse) | Reduced fibrosis, suppressed tumorigenesis | Downregulation of IL-6/STAT3 signaling | |
Triple-Negative Breast Cancer (Mouse) | Decreased metastasis, prolonged survival | Reprogramming of tumor-associated macrophages | |
Chronic Cerebral Hypoperfusion (Rat) | Improved cognitive function, reduced neuronal pyroptosis | NLRP3 inflammasome suppression via PI3K/Akt/Nrf2 | [4] [6] [10] |
ChemR23-IN-3's utility extends beyond therapy to mechanistic probing. It elucidates ChemR23's role in macrophage plasticity by blocking chemerin-induced M1 polarization without altering RvE1-driven macrophage reprogramming [7]. In vascular dementia models, it reverses synaptic injury by inhibiting gasdermin D cleavage and NLRP3 inflammasome assembly, confirming ChemR23's role in neuronal pyroptosis [10]. These findings position ChemR23-IN-3 as a versatile tool for dissecting context-dependent ChemR23 signaling in chronic inflammation.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3